![molecular formula C20H19N3O4S B2808101 2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899738-57-9](/img/structure/B2808101.png)
2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .
Chemical Reactions Analysis
The preparation of pyrrolopyrazine derivatives involves several steps, including the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne and the N-pyrrole, and aromatization .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
Development of Heterocyclic Compounds : Compounds similar to 2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been synthesized for the purpose of studying their chemical properties and reactions. These include various methods of cyclo-condensation and reactions with different reagents, leading to the formation of various heterocyclic compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).
Asymmetric Synthesis : Research has focused on asymmetric synthesis techniques to produce 1,2-disubstituted tetrahydropyrrolo[1,2-a]pyrazines. This method involves using chiral auxiliaries and organometallic reagents to achieve high diastereoselectivity (Gualandi, Cerisoli, Monari, & Savoia, 2011).
Biological Activities
Antimicrobial Properties : Some compounds similar in structure have been evaluated for their antimicrobial activity against various bacteria and fungi. These studies are essential for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Potential in Medicine : Several studies have focused on the potential medicinal applications of these compounds. For instance, derivatives of 1H-pyrazole, which bear structural similarities, have shown promising anti-inflammatory properties and activity against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).
Antihypertensive and Vascular Smooth Muscle Relaxant Properties : Specific derivatives have been synthesized and tested for their ability to relax aortic smooth muscle and antihypertensive activity. This research contributes to the development of new therapeutic agents for hypertension (Abou-Gharbia, Freed, Mccaully, Silver, & Wendt, 1984).
Anticancer Activities : Certain pyrazinone compounds, which are structurally related, have been explored for their anticancer activities. This includes studies on the synthesis of novel compounds and their efficacy against various cancer cell lines (Li-juan, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methyl-5-nitrophenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-15-9-10-17(23(24)25)14-19(15)28(26,27)22-13-12-21-11-5-8-18(21)20(22)16-6-3-2-4-7-16/h2-11,14,20H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJICRDFDROSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)
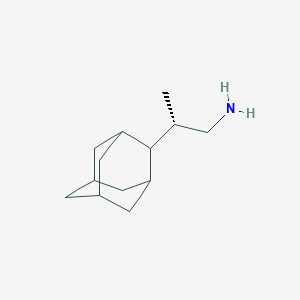
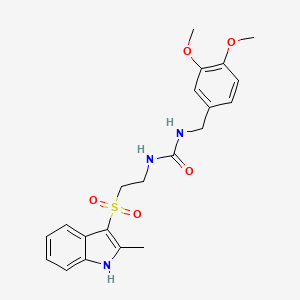
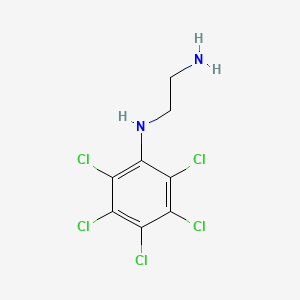
![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)
![methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2808028.png)
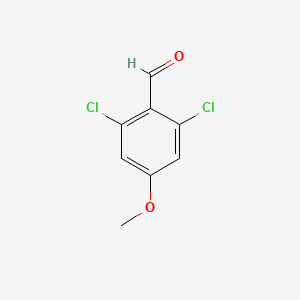


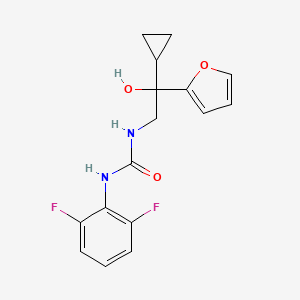
![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)
![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)
![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)
